molecular formula C16H19N3O3 B2688436 2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 1257869-85-4

2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2688436
CAS No.: 1257869-85-4
M. Wt: 301.346
InChI Key: CCKVZVLIADRHCU-UHFFFAOYSA-N
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Description

2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a mesitylamino group attached to a pyrazole ring, which is further esterified with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of mesitylamine with a suitable carboxylic acid derivative, followed by esterification with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction conditions typically require the use of a strong base or acid catalyst, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological studies, interacting with various enzymes or receptors.

  • Medicine: Potential medicinal properties include its use as a precursor for drug development or as an active pharmaceutical ingredient.

  • Industry: It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-(Mesitylamino)acetohydrazide:

  • 2-(Methylamino)pyridine: Another compound with an amino group, but with a different heterocyclic structure.

Uniqueness: 2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its mesitylamino group provides stability and reactivity, while the pyrazole ring offers a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 5-methyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-9-5-10(2)15(11(3)6-9)17-14(20)8-22-16(21)13-7-12(4)18-19-13/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKVZVLIADRHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=NNC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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